molecular formula C27H26N4O7 B11268937 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11268937
M. Wt: 518.5 g/mol
InChI Key: FKRBEMANNKLRNA-UHFFFAOYSA-N
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Description

3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a suitable piperazine derivative.

    Coupling Reactions: The final step involves coupling the furan-piperazine intermediate with the quinazoline core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, as well as its activity against other bacterial strains.

    Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its combination of a quinazoline core with a furan ring and a piperazine moiety, which provides a unique scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C27H26N4O7

Molecular Weight

518.5 g/mol

IUPAC Name

3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35)

InChI Key

FKRBEMANNKLRNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC

Origin of Product

United States

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